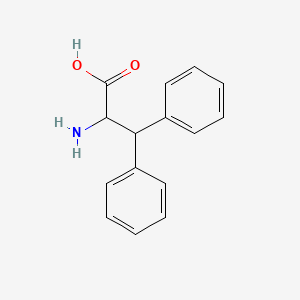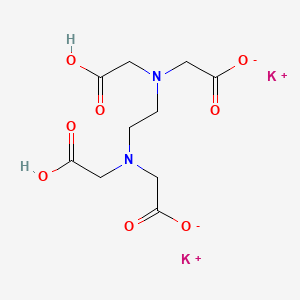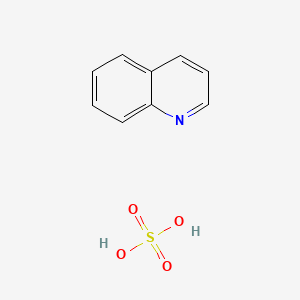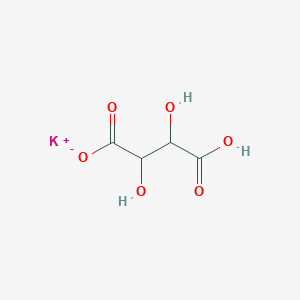
potassium;2,3,4-trihydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;2,3,4-trihydroxy-4-oxobutanoate, also known as potassium hydrogen tartrate, is a potassium salt of tartaric acid. It is commonly found in the form of a white crystalline powder and is widely used in various industries, including food, pharmaceuticals, and chemical research. The compound has the molecular formula C4H5KO6 and is known for its acidic properties and solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
Potassium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of wine fermentation. During the fermentation process, tartaric acid naturally present in grapes reacts with potassium ions to form potassium hydrogen tartrate, which precipitates out of the wine. This precipitate is then collected, purified, and processed to obtain the final product .
化学反応の分析
Types of Reactions
Potassium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Depending on the substituent, various derivatives of tartaric acid can be formed.
科学的研究の応用
Potassium;2,3,4-trihydroxy-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: The compound is used in buffer solutions and as a stabilizing agent for enzymes and proteins.
Medicine: It is utilized in pharmaceutical formulations for its buffering and stabilizing properties.
作用機序
The mechanism of action of potassium;2,3,4-trihydroxy-4-oxobutanoate involves its ability to act as a weak acid and donate protons in aqueous solutions. This property makes it an effective buffering agent, maintaining the pH of solutions within a narrow range. In biological systems, it stabilizes proteins and enzymes by maintaining an optimal pH environment .
類似化合物との比較
Similar Compounds
Sodium hydrogen tartrate: Similar in structure but contains sodium instead of potassium.
Ammonium hydrogen tartrate: Contains ammonium instead of potassium.
Calcium tartrate: Contains calcium and has different solubility properties.
Uniqueness
Potassium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific solubility and buffering capacity, making it particularly useful in applications where precise pH control is required. Its ability to form stable complexes with various metal ions also distinguishes it from other similar compounds .
特性
IUPAC Name |
potassium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
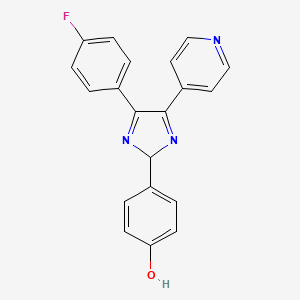
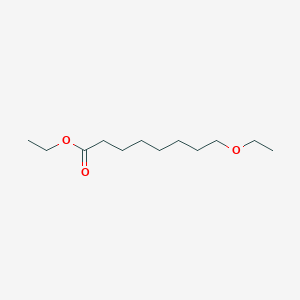
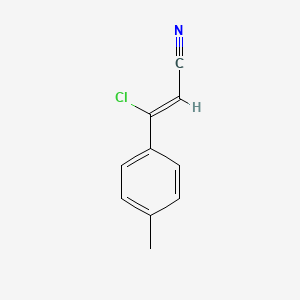
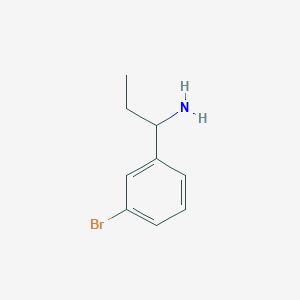
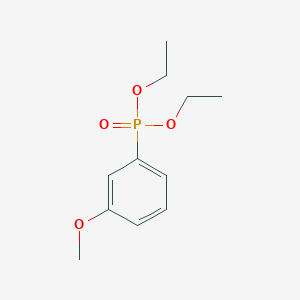
![Ethane;4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B7856395.png)
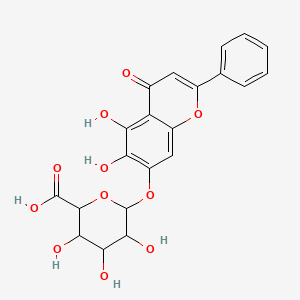
![2-hydroxy-2-oxoacetate;[(2S,3R)-3-hydroxy-1-oxo-1-phenylmethoxybutan-2-yl]azanium](/img/structure/B7856422.png)
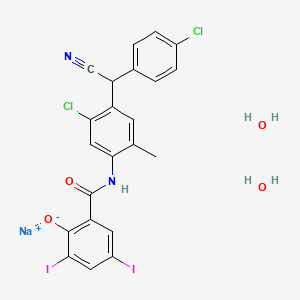
![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B7856436.png)
